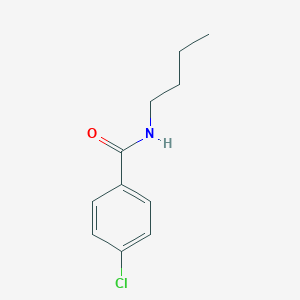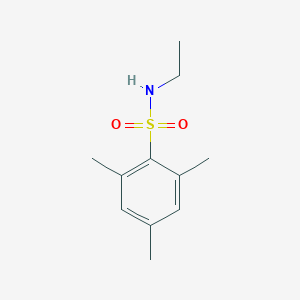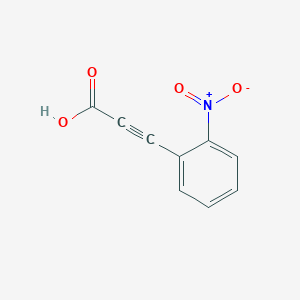
o-Nitrophenylpropiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Nitrophenylpropiolic acid, also known as ONPA, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 197.13 g/mol. The compound has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
O-Nitrophenylpropiolic acid is an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. o-Nitrophenylpropiolic acid binds to the active site of carbonic anhydrase and prevents the enzyme from functioning properly. This inhibition leads to a decrease in the rate of carbon dioxide hydration.
Biochemische Und Physiologische Effekte
O-Nitrophenylpropiolic acid has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by o-Nitrophenylpropiolic acid can lead to a decrease in the rate of carbon dioxide hydration, which can affect acid-base balance in the body. In addition, o-Nitrophenylpropiolic acid has been shown to induce apoptosis in cancer cells and has potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
O-Nitrophenylpropiolic acid has several advantages for lab experiments, including its high solubility in organic solvents and its ability to inhibit carbonic anhydrase. However, o-Nitrophenylpropiolic acid has limitations, including its toxicity and potential for side effects. Careful handling and disposal are necessary when working with o-Nitrophenylpropiolic acid.
Zukünftige Richtungen
There are several future directions for o-Nitrophenylpropiolic acid research, including the development of new biosensors and the synthesis of new materials. In addition, o-Nitrophenylpropiolic acid has potential as an anticancer agent, and further research is needed to explore its efficacy and safety in this application. o-Nitrophenylpropiolic acid could also be used in the development of new drugs for the treatment of diseases such as glaucoma and epilepsy.
Conclusion
In conclusion, o-Nitrophenylpropiolic acid is a chemical compound that has been widely used in scientific research. It is a substrate for enzymes such as carbonic anhydrase and has been used to develop biosensors and synthesize new materials. o-Nitrophenylpropiolic acid inhibits carbonic anhydrase and has potential as an anticancer agent. While o-Nitrophenylpropiolic acid has advantages for lab experiments, careful handling and disposal are necessary due to its toxicity. Future research directions include the development of new biosensors, the synthesis of new materials, and the exploration of o-Nitrophenylpropiolic acid's potential as an anticancer agent and in the development of new drugs.
Synthesemethoden
O-Nitrophenylpropiolic acid can be synthesized using various methods, including the reaction of 2-nitrophenylacetylene with propargyl alcohol in the presence of a catalyst or the reaction of 2-nitrophenylacetylene with propargyl bromide in the presence of a base. The product is then purified using column chromatography or recrystallization. The yield of o-Nitrophenylpropiolic acid varies depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
O-Nitrophenylpropiolic acid has been used in various scientific research applications, including the study of enzyme kinetics, the development of biosensors, and the synthesis of new materials. o-Nitrophenylpropiolic acid is a substrate for enzymes such as carbonic anhydrase and has been used to study enzyme kinetics. o-Nitrophenylpropiolic acid has also been used to develop biosensors for the detection of enzymes and other biomolecules. In addition, o-Nitrophenylpropiolic acid has been used in the synthesis of new materials such as metal-organic frameworks.
Eigenschaften
CAS-Nummer |
530-85-8 |
|---|---|
Produktname |
o-Nitrophenylpropiolic acid |
Molekularformel |
C9H5NO4 |
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
3-(2-nitrophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H5NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,(H,11,12) |
InChI-Schlüssel |
KVOGJHABINNFCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |
Andere CAS-Nummern |
530-85-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



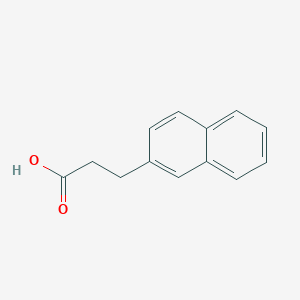
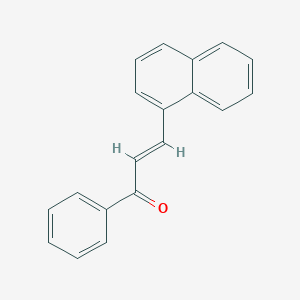
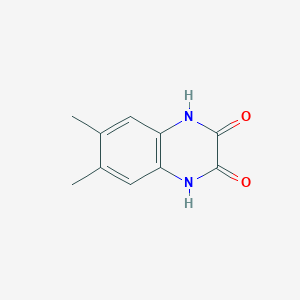
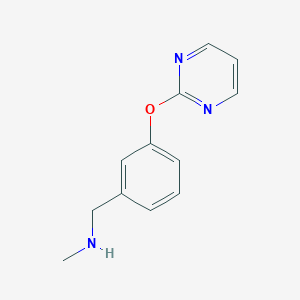
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)



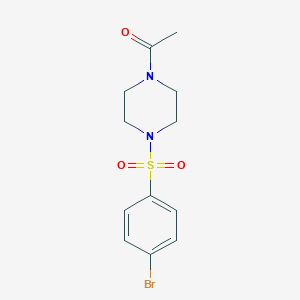
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)
